Significantly Lower Lipophilicity Compared to 2-Chloro-3-hydrazinylpyrazine
The compound 3-chloro-2-hydrazinyl-1,2-dihydropyrazine hydrochloride exhibits substantially lower lipophilicity than its close analog, 2-chloro-3-hydrazinylpyrazine (free base). This difference is quantified by the calculated partition coefficient (LogP), a critical parameter for predicting a molecule's solubility, permeability, and interaction with biological membranes .
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | -0.0907 |
| Comparator Or Baseline | 2-Chloro-3-hydrazinylpyrazine (CAS 63286-28-2): 1.18890 |
| Quantified Difference | Delta LogP of approximately 1.28 (10^1.28 ≈ 19-fold difference in partition coefficient) |
| Conditions | Calculated LogP values (cLogP) as reported in vendor technical datasheets [REFS-1, REFS-2]. |
Why This Matters
A lower LogP value indicates increased hydrophilicity, which directly influences aqueous solubility, a critical factor for both in vitro assay reliability (e.g., preventing compound precipitation) and the design of molecules with favorable in vivo distribution and clearance profiles. This differentiates the compound's utility from more lipophilic analogs.
- [1] ChemSrc. (2018). CAS No. 63286-28-2: 2-Chloro-3-hydrazinylpyrazine. Product Datasheet. View Source
